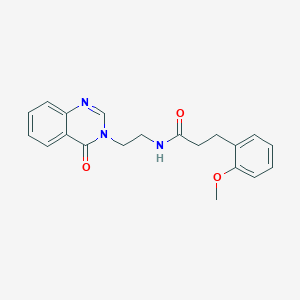![molecular formula C20H24BrN5O2 B12164516 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B12164516.png)
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a brominated pyrimidoindazole core and a morpholinoethylacetamide side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps:
-
Formation of the Pyrimidoindazole Core
Starting Materials: 2,4-dimethylpyrimidine and 2-bromoaniline.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidoindazole core.
Conditions: Elevated temperatures (100-150°C) and the presence of a catalyst such as palladium or copper.
-
Bromination
Reagent: Bromine or N-bromosuccinimide (NBS).
Conditions: Room temperature to 50°C, often in the presence of a solvent like dichloromethane or acetonitrile.
-
Attachment of the Acetamide Side Chain
Reagent: 2-chloro-N-(2-morpholinoethyl)acetamide.
Conditions: Nucleophilic substitution reaction, typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the acetamide side chain.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms of the brominated pyrimidoindazole core.
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols).
Conditions: Room temperature to moderate heating, often in polar solvents.
Products: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Potential precursor for the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Studied for its effects on cellular signaling mechanisms.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting cancer, inflammation, and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceutical Manufacturing: Intermediate in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in critical biological pathways.
Pathways: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.
Effects: Inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-piperidinoethyl)acetamide: Similar structure with a piperidinoethyl side chain instead of morpholinoethyl.
Uniqueness
Bromine Substitution: The presence of a bromine atom can significantly influence the compound’s reactivity and biological activity.
Morpholinoethyl Side Chain: This functional group enhances the compound’s solubility and ability to interact with biological targets.
Properties
Molecular Formula |
C20H24BrN5O2 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H24BrN5O2/c1-13-17(12-19(27)22-5-6-25-7-9-28-10-8-25)14(2)26-20(23-13)16-4-3-15(21)11-18(16)24-26/h3-4,11H,5-10,12H2,1-2H3,(H,22,27) |
InChI Key |
VCMOEYRXSCNXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12164443.png)
![methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate](/img/structure/B12164447.png)
![N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12164453.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B12164464.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12164486.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12164490.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12164495.png)
![1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one](/img/structure/B12164496.png)

![N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12164505.png)

